5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione
Description
5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core fused with a 2-aminothiazole moiety. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound is synthesized via catalyst-free, aqueous ethanol-mediated reactions, as demonstrated in recent studies . Its derivatives exhibit diverse biological activities, including antioxidant and antimicrobial effects, attributed to the interplay between the electron-deficient pyrimidine ring and the nucleophilic thiazole group .
Properties
CAS No. |
7597-80-0 |
|---|---|
Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2S/c8-6-10-4(2-14-6)3-1-9-7(13)11-5(3)12/h1-2H,(H2,8,10)(H2,9,11,12,13) |
InChI Key |
MLTJOKBLCBPJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis and Functionalization
The pyrimidine-2,4-dione scaffold is commonly synthesized by cyclization of appropriate precursors such as urea derivatives or substituted pyrimidines. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives have been prepared by condensation of amino-substituted pyrimidines with aldehydes or amines under reflux in ethanol, yielding substituted pyrimidine-2,4-diones with good purity and yield.
Introduction of the 2-Amino-1,3-thiazol-4-yl Group
The 2-amino-1,3-thiazole substituent can be introduced via nucleophilic substitution or condensation reactions involving thiazole precursors. One approach involves reacting 2-aminothiazole with pyrimidine derivatives under mild conditions to form the desired 5-substituted product.
Alternatively, cyclization reactions starting from thioamide or thiourea intermediates with α-haloketones or α-haloesters can generate the thiazole ring, which is then coupled to the pyrimidine core.
Representative Synthetic Route
A representative synthetic route reported involves:
- Starting from 2-amino-4,6-dichloropyrimidine.
- Reacting with 2-aminothiazole or its derivatives in a polar solvent such as ethanol or methanol.
- Refluxing the mixture for several hours to promote nucleophilic aromatic substitution at the 5-position.
- Isolating the product by filtration and purifying by recrystallization.
Detailed Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidine core formation | Urea + amino-substituted precursors | Ethanol | Reflux (~78°C) | 2-4 h | 70-85 | Cyclization to pyrimidine-2,4-dione |
| Introduction of thiazole substituent | 2-Aminothiazole + 2,4-dichloropyrimidine | Ethanol or Methanol | Reflux | 4-6 h | 60-75 | Nucleophilic substitution at 5-position |
| Purification | Recrystallization | Ethanol or ethanol-dioxane | Ambient | - | - | Enhances purity and crystallinity |
Research Findings and Optimization
Solvent Effects: Ethanol and methanol are preferred solvents due to their polarity and ability to dissolve both reactants and products, facilitating nucleophilic substitution reactions.
Temperature and Time: Reflux conditions (approximately 78°C for ethanol) for 4-6 hours optimize the reaction rate and yield without decomposing sensitive intermediates.
Purification: Recrystallization from ethanol or ethanol-dioxane mixtures yields high-purity crystalline products suitable for further applications.
Alternative Methods: Some studies report the use of microwave-assisted synthesis to reduce reaction times and improve yields, though detailed data specific to this compound are limited.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity
Derivatives with electron-donating groups (e.g., 4-OCH₃) show superior radical scavenging activity compared to halogenated analogs. For example:
Antimicrobial Activity
- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione () demonstrated MIC values of 8 μg/mL against Staphylococcus aureus, surpassing metronidazole (16 μg/mL) .
- Halogenated derivatives (e.g., 4-Cl, 4-Br) showed moderate activity against Gram-negative bacteria due to improved membrane penetration .
Antiviral Activity
Biological Activity
5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both thiazole and pyrimidine rings, which contribute to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 7597-80-0 |
| Molecular Formula | C7H6N4O2S |
| Molecular Weight | 210.22 g/mol |
| IUPAC Name | 5-(2-amino-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dione |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)C2=CSC(=N2)N |
The mechanism of action for this compound involves its interaction with various biological targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of specific proteins involved in disease processes. The compound's thiazole and pyrimidine components allow it to engage in hydrogen bonding and hydrophobic interactions with target molecules.
Antimicrobial Activity
Research has indicated that derivatives of thiazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A derivative with a similar structure demonstrated activity against E. coli and Streptococcus pyogenes, showing an inhibition zone of 16–18 mm at a concentration of 31.25 μg/mL .
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Case Study : In vitro studies showed that thiazole-pyrimidine derivatives exhibited cytotoxic effects on various cancer cell lines (MCF-7, A549). One compound demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating potent anticancer activity .
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes:
- Mechanistic Insights : It has been shown to inhibit enzymes involved in nucleic acid synthesis and cellular signaling pathways, which are crucial for cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-Aminothiazole | Antimicrobial | Simpler structure with similar activities |
| Pyrimidine Derivatives | Anticancer | Broader applications but less targeted |
| Thiadiazole Derivatives | Anti-inflammatory | Similar mechanisms but different efficacy |
Research Findings
Recent studies have highlighted the diverse biological activities associated with this compound:
- Antimicrobial Properties : Derivatives have shown effectiveness against a range of pathogens.
- Anticancer Potential : Significant cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : Potential as a therapeutic agent targeting specific enzymes involved in disease progression.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole-pyrimidine derivatives:
- Synthesis Techniques : Common synthetic routes involve cyclization reactions using appropriate precursors under controlled conditions.
Future Directions
Ongoing research aims to explore the full therapeutic potential of this compound. Future studies will focus on:
- Optimizing synthesis methods for higher yields.
- Conducting extensive in vivo studies to evaluate safety and efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives?
- Methodology : The compound is synthesized via cyclocondensation reactions. A key intermediate, 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, reacts with thioacetamide in acetic acid to form the thiazole ring. Subsequent alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. Reaction progress is monitored by TLC, and products are purified via recrystallization .
- Analytical Confirmation : Structural elucidation employs 1H NMR (e.g., δ 2.40 ppm for methyl groups) and LC-MS (C18 column, 25-min analysis cycle) .
Q. How is the antimicrobial activity of this compound assessed in preliminary screenings?
- Protocol : Antimicrobial efficacy is tested against Gram-positive bacteria (e.g., Staphylococcus aureus) using agar diffusion or microdilution assays. Activity is compared to reference drugs like Metronidazole and Streptomycin. The compound’s MIC (Minimum Inhibitory Concentration) is determined by serial dilution in nutrient broth .
- Findings : Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione show superior activity against S. aureus compared to Metronidazole, suggesting thiazole substituents enhance potency .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylation at position 1) influence biological activity and pharmacokinetics?
- Experimental Design : Systematic alkylation with benzyl chlorides or chloroacetamides generates derivatives (e.g., compounds 3 and 4 in ). Their solubility, logP, and metabolic stability are assessed via shake-flask experiments and hepatic microsome assays.
- Data Analysis : Alkylation increases lipophilicity (logP >2.5), improving membrane permeability but potentially reducing aqueous solubility. Benzyl-substituted derivatives exhibit longer half-lives in microsomal studies compared to acetamide analogs .
Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?
- Case Study : A derivative with a 2-methylthiazole group shows higher antimicrobial activity than a 2-amino analog despite similar logP values.
- Resolution : Molecular docking (e.g., using S. aureus dihydrofolate reductase) reveals the methyl group enhances hydrophobic interactions in the enzyme’s active site. Conversely, the amino group may induce steric clashes or hydrogen-bonding mismatches .
Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?
- Process Chemistry : Key parameters include solvent choice (acetic acid for cyclocondensation vs. DMF for alkylation), temperature control (80–100°C for 6–8 hours), and stoichiometric ratios (1:1.2 substrate:reagent).
- Quality Control : Impurity profiling via HPLC (C18 column, 0.1% TFA/ACN gradient) identifies byproducts like unreacted bromoacetyl intermediates. Recrystallization from ethanol/water (7:3) achieves >95% purity .
Methodological Considerations
- Spectral Interpretation : 1H NMR signals for the pyrimidine-dione core appear as two singlets (δ 10.2–10.8 ppm for NH groups) and a doublet for the thiazole proton (δ 7.3–7.5 ppm) .
- Biological Assay Pitfalls : False negatives in antimicrobial tests may arise from compound precipitation in broth. Include DMSO controls (<1% v/v) and confirm solubility via dynamic light scattering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
